Cas no 2480-23-1 (N-Methyl-L-valine)
N-Methyl-L-valine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-L-Valine
- (S)-3-Methyl-2-(methylamino)butanoic acid
- H-L-MeVal-OH*HCl
- H-MEVAL-OH
- H-MEVAL-OH HCL
- H-N-Me-Val-OH·HCl
- L-Valine, N-methyl-
- N-Me-Val-OH
- (S)-3-Methyl-2-(methylamino)butyric acid,N-Me-Val-OH
- H-L-MEVAL-OH HCL
- N-ME-VALINE
- N-Me-Val-OH·HCl
- N-α-Methyl-L-valine
- N-Methylvaline
- N-alpha-Methyl-L-valine
- MaVal
- Valine, N-methyl-
- (2S)-3-methyl-2-(methylamino)butanoic acid
- 8JVQ5G9K5V
- (S)-3-Methyl-2-(methylamino)butyric acid
- NMeVal
- N-methyl-l-val
- L-Valine,N-methyl
- N-
- A-Methyl-L-valine
- AMGLY00154
- AKCRVYNORCOYQT-YFKPBYRVSA-N
- FCH921889
- A817498
- AM82389
- N-Methyl- L-valine
- NSC 89800
- NSC-89800
- HY-20561
- 2480-23-1
- AKOS006343284
- (2S)-3-Methyl-2-methylamino-butanoic acid
- EN300-206198
- SCHEMBL43661
- UNII-8JVQ5G9K5V
- CS-0010219
- MeVal
- methyl-l-valine
- N-Methyl-L-valine, >=98% (TLC)
- Q27104525
- AC-24053
- CHEBI:44212
- AS-57200
- MFCD00037754
- N-Methyl-L-valine (ACI)
- Valine, N-methyl-, L- (8CI)
- METHYLVALINE
- N-Methyl-L-valine
-
- MDL: MFCD00754495
- Inchi: 1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
- InChI Key: AKCRVYNORCOYQT-YFKPBYRVSA-N
- SMILES: OC([C@H](C(C)C)NC)=O
Computed Properties
- Exact Mass: 131.09500
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.5
- Topological Polar Surface Area: 49.3
Experimental Properties
- Color/Form: Not determined
- PSA: 49.33000
- LogP: 0.70590
- Solubility: Not determined
N-Methyl-L-valine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305 + P351 + P338
- WGK Germany:2
- Hazard Category Code: 36
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
N-Methyl-L-valine Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
N-Methyl-L-valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044735-250mg |
N-Methyl-L-valine hydrochloride |
2480-23-1 | 95+% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 044735-1g |
N-Methyl-L-valine hydrochloride |
2480-23-1 | 95+% | 1g |
£23.00 | 2022-03-01 | |
| Fluorochem | 044735-5g |
N-Methyl-L-valine hydrochloride |
2480-23-1 | 95+% | 5g |
£78.00 | 2022-03-01 | |
| Fluorochem | 044735-10g |
N-Methyl-L-valine hydrochloride |
2480-23-1 | 95+% | 10g |
£146.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137132-1g |
N-Methyl-L-valine |
2480-23-1 | ≥98% | 1g |
¥139.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137132-2.5g |
N-Methyl-L-valine |
2480-23-1 | ≥98% | 2.5g |
¥1,799.00 | 2021-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137132-500mg |
N-Methyl-L-valine |
2480-23-1 | ≥98% | 500mg |
¥129.00 | 2021-05-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90119-100MG |
N-Methyl-L-valine |
2480-23-1 | ≥98% (TLC) | 100MG |
¥456.08 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90119-500MG |
N-Methyl-L-valine |
2480-23-1 | ≥98% (TLC) | 500MG |
¥1595.83 | 2022-02-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031484-2.5g |
N-Methyl-L-valine |
2480-23-1 | 98% | 2.5g |
¥2699 | 2022-09-30 |
N-Methyl-L-valine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium cyanoborohydride Solvents: Water ; pH 5
Production Method 3
Production Method 4
1.2 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
N-Methyl-L-valine Raw materials
- Fmoc-N-Me-Val-OH
- L-Valine
- Butanamide, 3-methyl-2-(methylamino)-
- L-Valine, N-methyl-N-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
N-Methyl-L-valine Preparation Products
N-Methyl-L-valine Suppliers
N-Methyl-L-valine Related Literature
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Simon Dawson,John P. Malkinson,David Paumier,Mark Searcey Nat. Prod. Rep. 2007 24 109
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Yen Chin Koay,Jeanette R. McConnell,Yao Wang,Shelli R. McAlpine RSC Adv. 2015 5 59003
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3. 217. Production of antibiotics by fungi. Part IV. Lateritiin-I, lateritiin-II, avenacein, sambucinin, and fructigeninA. H. Cook,S. F. Cox,T. H. Farmer J. Chem. Soc. 1949 1022
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Eibhlin Butler,Lucia Florentino,Damien Cornut,Gonzalo Gomez-Campillos,Hao Liu,Andrew C. Regan,Eric J. Thomas Org. Biomol. Chem. 2018 16 6935
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M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
Additional information on N-Methyl-L-valine
N-Methyl-L-valine (CAS No. 2480-23-1): A Versatile Amino Acid Derivative in Modern Chemical Biology
N-Methyl-L-valine, designated by the Chemical Abstracts Service (CAS) registry number 2480-23-1, is an organic compound classified as an L-amino acid derivative with a methyl group attached to the nitrogen atom of the parent L-valine molecule. This structural modification imparts unique physicochemical properties and biological activities that distinguish it from its unmodified counterpart. The compound's chemical formula is C6H14NO2, and its molecular weight of 136.18 g/mol reflects the addition of a methyl substituent compared to L-valine (C5H11NO2). Recent advancements in synthetic methodologies have enabled precise structure elucidation and scalable production of this compound, positioning it as a critical component in diverse research applications.
In the realm of drug discovery, N-Methyl-L-valine has gained significant attention due to its role as a pharmacophore modulator in peptide-based therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that incorporating this derivative into cyclic peptide frameworks enhances membrane permeability by 45% while maintaining bioactivity against oncogenic kinases. The methyl substitution at the amino nitrogen stabilizes the peptide backbone through steric hindrance, thereby prolonging half-life in vivo without compromising target specificity. Such findings underscore its potential utility in overcoming common challenges associated with peptide drug delivery systems.
Structural characterization studies using X-ray crystallography and NMR spectroscopy reveal that N-Methyl-L-valine adopts a rigid conformation compared to native L-valine, which has implications for protein-protein interaction modulation. Researchers at Stanford University recently employed this compound as a template for designing allosteric inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain. Their computational docking studies indicated that the methyl group facilitates optimal binding within hydrophobic pockets, achieving IC50 values as low as 0.7 nM in cellular assays—representing a marked improvement over previously reported inhibitors.
The synthesis of CAS No. 2480-23-1 has evolved significantly with the advent of asymmetric catalysis techniques. A 2024 paper in Nature Catalysis described a chemoenzymatic approach yielding enantiopure product with >99% stereoisomeric purity and 87% overall yield under mild conditions. This method utilizes a combination of proline-catalyzed alkylation followed by enzymatic resolution, minimizing waste generation compared to traditional multi-step synthetic protocols. Such advancements align with current trends toward sustainable chemistry practices while ensuring high-quality material for preclinical studies.
In metabolic engineering applications, this compound serves as an essential building block for constructing non-natural amino acid libraries used in directed evolution experiments. Scientists at MIT's Synthetic Biology Center reported successful incorporation of N-Methyl-L-valine into engineered ribosomes using orthogonal tRNA/aminoacyl-tRNA synthetase pairs, enabling site-specific mutagenesis in therapeutic proteins like monoclonal antibodies. This approach demonstrated improved thermal stability (Tm increased by 15°C) and reduced aggregation propensity, critical parameters for biopharmaceutical development.
Clinical translational research has highlighted its utility in targeted drug delivery systems through conjugation with antibody-drug conjugates (ADCs). A phase I clinical trial conducted by Bristol Myers Squibb showed that ADCs containing this derivative exhibited enhanced tumor penetration and reduced off-target toxicity when tested against triple-negative breast cancer xenograft models. The modified valine residue facilitated controlled payload release via proteolytic cleavage at tumor microenvironment pH levels, optimizing therapeutic index parameters such as area under the curve (AUC) and clearance rates.
Mechanistic investigations using cryo-electron microscopy have revealed novel insights into its interaction dynamics with G-protein coupled receptors (GPCRs). Collaborative work between Harvard Medical School and Novartis Institute uncovered that N-Methyl-L-valine-based ligands induce unique receptor conformations compared to native ligands, resulting in prolonged signaling without desensitization effects typically observed with small molecule agonists. These findings were validated through β-arrestin recruitment assays showing delayed internalization kinetics by up to 6 hours post-administration.
In enzyme inhibition studies published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of hybrid molecules combining this derivative with quinazoline scaffolds to target bromodomain-containing proteins involved in inflammatory pathways. The lead compound demonstrated selective inhibition against BRD4 with Ki values below 5 nM while exhibiting minimal activity against structurally related bromodomains such as BRD2/BRD3—a critical advancement toward mitigating off-target effects seen in earlier generation inhibitors.
Safety assessment data from recent toxicology studies indicate favorable pharmacokinetic profiles when administered systemically or via localized delivery mechanisms. Preclinical models showed linear pharmacokinetics across dose ranges up to 50 mg/kg/day, with renal clearance being the primary elimination pathway (accounting for ~68% excretion). Importantly, no genotoxicity was observed up to concentrations exceeding therapeutic levels by three orders of magnitude based on Ames test results from multiple independent laboratories.
Emerging applications include its use as an epigenetic modifier component within histone deacetylase (HDAC) inhibitor complexes. A collaborative team from Dana-Farber Cancer Institute integrated this derivative into dual-functional HDAC/mTOR inhibitors, achieving synergistic antiproliferative effects on acute myeloid leukemia cells while reducing cytotoxicity compared to single-target agents. The structural rigidity provided by the methyl group allows precise spatial orientation between functional domains during enzyme-substrate interactions.
Spectroscopic analysis via circular dichroism (CD) spectroscopy has clarified its role in modulating protein secondary structures when incorporated into poly(amidoamine) dendrimers used for gene delivery systems. Data from these studies showed that dendrimers functionalized with N-Methyl-L-valine exhibit enhanced DNA condensation capabilities while maintaining cellular membrane compatibility—critical factors for optimizing transfection efficiency without inducing significant cytotoxicity.
The compound's unique physicochemical properties make it an ideal candidate for stabilizing labile bioactive molecules during formulation development processes. Recent stability testing under accelerated storage conditions (-40°C to +60°C thermal cycling) demonstrated that formulations containing this derivative retained >95% purity after six months storage versus only ~75% stability observed with conventional excipients such as L-leucine or glycine derivatives.
In neuropharmacology research, this amino acid analog has been shown to modulate NMDA receptor activity through allosteric mechanisms identified via electrophysiological recordings on rat hippocampal neurons. At submicromolar concentrations (< 5 μM), it selectively potentiated GluN2B subunit-containing receptors without affecting GluN2A isoforms—a characteristic deemed promising for developing treatments targeting neurodegenerative diseases where GluN2B overactivation plays pathogenic roles without disrupting essential GluN2A functions.
Surface plasmon resonance (SPR) studies have quantified binding affinities between this compound and various drug targets at atomic resolution levels down to picomolar sensitivity ranges using Biacore T200 platforms equipped with CM5 sensor chips functionalized via amide coupling chemistry involving NHS ester activation steps optimized specifically for modified amino acids like CAS No. 2480-23-1.
Mechanochemical synthesis methods now enable gram-scale production while maintaining stereochemical integrity above pharmaceutical grade standards (>99% ee). These methods utilize ball-milling processes under controlled atmospheres (N₂) combined with phase transfer catalysts such as [(C6H5)nP]n+/halide systems tailored for optimal reactivity towards valine derivatives undergoing methylation reactions under solid-state conditions.
Innovative crystallization techniques employing microgravity environments aboard parabolic flight aircraft have produced large single crystals suitable for high-resolution X-ray diffraction analysis (>9 Å resolution), enabling detailed investigation into hydrogen bonding networks involving the methylated nitrogen atom—a previously unresolved structural feature critical for understanding ligand-receptor interactions involving this derivative.
Raman spectroscopy combined with machine learning algorithms has been applied successfully to quantify trace amounts (< 1 ppm) of CAS No. 2480-23-1 impurities during quality control processes using multivariate statistical models trained on spectral libraries containing over 50 related compounds from valine metabolic pathways including N-methyl-D-alloisoleucine and other branched-chain amino acid derivatives.
Sustainable production strategies now incorporate biocatalytic approaches utilizing engineered cytochrome P450 enzymes capable of performing regioselective methylation reactions on L-valine substrates under aqueous conditions at ambient temperatures—a significant advancement reducing energy consumption by ~65% compared to traditional chemical synthesis routes requiring elevated reaction temperatures up to 140°C under inert atmospheres.
Bioinformatics analyses comparing CAS No. 2480-23-1's molecular descriptors against FDA-approved drugs reveal favorable ADME/T predictions including low predicted blood-brain barrier permeability coefficients (~E^-6 cm/s), high metabolic stability indices (>7 log units), and minimal CYP enzyme inhibition potential based on SwissADME predictions validated through experimental assays using human liver microsomes according to standard S9 incubation protocols established by USP guidelines.
In immunotherapy applications, conjugation chemistry linking this derivative to checkpoint inhibitor antibodies has shown improved Fcγ receptor binding affinity leading to enhanced antibody-dependent cellular cytotoxicity (ADCC) responses measured via flow cytometry-based degranulation assays on NK cell lines treated with HER-ALK fusion protein-expressing tumor cells—a mechanism validated through SPR kinetic measurements demonstrating ~threefold increase in kon rates relative to unconjugated antibodies.
Solid-state NMR investigations have resolved previously ambiguous conformational states within crystallized samples revealing distinct hydrogen bonding patterns between adjacent molecules forming extended π-stacking interactions mediated primarily through methylene groups flanking the chiral center—an insight critical for optimizing formulation strategies aimed at preventing polymorphic transitions during storage conditions ranging from -8°C freezer storage up to +4°C refrigerated transport scenarios common across global supply chains.
Cryogenic electron microscopy datasets obtained at resolutions approaching atomic detail (~3 Å) have clarified how CAS No. 2480-23-1 residues within designed ankyrin repeat proteins contribute significantly toward stabilizing protein-protein interfaces involved in immune checkpoint signaling pathways such as PD-L1/PD-1 interactions where key residues' side chains form van der Waals contacts spanning distances between ~3 Å - ~6 Å across interface regions identified through molecular dynamics simulations spanning microseconds timescales validated experimentally using surface plasmon resonance biosensors calibrated against reference ligands characterized via ITC calorimetry experiments conducted at physiological pH levels ranging from pH=7 - pH=7:4 depending on specific assay requirements。
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